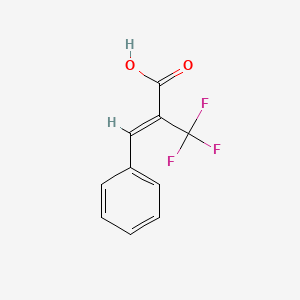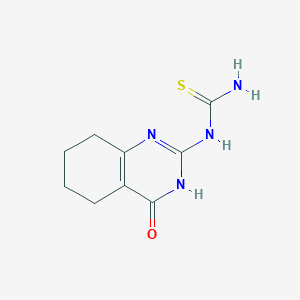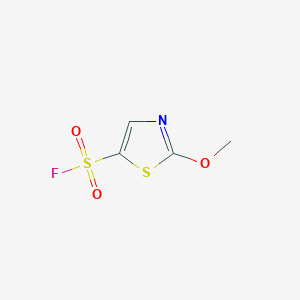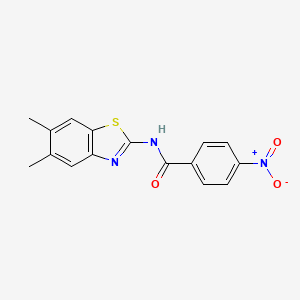
(Z)-2-(Trifluoromethyl)-3-phenylpropenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(Trifluoromethyl)-3-phenylpropenoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a propenoic acid backbone with a phenyl group
Mechanism of Action
Target of Action
Trifluoromethyl-containing compounds have been known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The mode of action of (Z)-2-(Trifluoromethyl)-3-phenylpropenoic acid involves the trifluoromethylation of carbon-centered radical intermediates . This process is part of the broader field of C–F bond activation in organic synthesis .
Biochemical Pathways
The biochemical pathways affected by this compound involve the functionalization of trifluoromethyl-containing compounds. These compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .
Pharmacokinetics
The trifluoromethyl group is known to play an important role in pharmaceuticals, suggesting that it may influence the bioavailability of the compound .
Result of Action
The result of the action of this compound is the production of diverse fluorinated compounds through the selective activation of C–F bonds . This process is part of the broader field of C–F bond activation in organic synthesis .
Action Environment
The trifluoromethyl group is known to play an important role in pharmaceuticals, agrochemicals, and materials , suggesting that the compound’s action, efficacy, and stability may be influenced by these environments.
Biochemical Analysis
Biochemical Properties
The trifluoromethyl group in (Z)-2-(Trifluoromethyl)-3-phenylpropenoic acid plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Cellular Effects
While specific cellular effects of this compound are still being researched, compounds with trifluoromethyl groups have been found to influence cell function . They can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its trifluoromethyl group. This group can participate in trifluoromethylation of carbon-centered radical intermediates . This process can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
The trifluoromethyl group is known to play a crucial role in various biochemical reactions .
Metabolic Pathways
The trifluoromethyl group is known to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of trifluoromethyl sulfonyl chloride as a source of the trifluoromethyl radical, which reacts with a suitable precursor under photoredox catalysis conditions . The reaction is often carried out under visible light irradiation, utilizing catalysts such as ruthenium or iridium complexes .
Industrial Production Methods
Industrial production of (Z)-2-(Trifluoromethyl)-3-phenylpropenoic acid may involve large-scale photoredox catalysis processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(Trifluoromethyl)-3-phenylpropenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, organometallic compounds, and acids are employed under various conditions.
Major Products
The major products formed from these reactions include trifluoromethylated carboxylic acids, alcohols, alkanes, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(Z)-2-(Trifluoromethyl)-3-phenylpropenoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research focuses on its potential as a pharmaceutical intermediate and its effects on biological systems.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-(Trifluoromethyl)-3-phenylacrylic acid
- (Z)-2-(Trifluoromethyl)-3-phenylpropanoic acid
- (Z)-2-(Trifluoromethyl)-3-phenylbutenoic acid
Uniqueness
(Z)-2-(Trifluoromethyl)-3-phenylpropenoic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group significantly influences its reactivity and stability compared to similar compounds .
Properties
IUPAC Name |
(Z)-3-phenyl-2-(trifluoromethyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O2/c11-10(12,13)8(9(14)15)6-7-4-2-1-3-5-7/h1-6H,(H,14,15)/b8-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTJGTZUUSSVMZ-VURMDHGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C(=O)O)\C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 3-carbamoyl-2-(2,2-diphenylacetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2696805.png)
![3-(4-Fluorophenoxy)-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide](/img/structure/B2696807.png)


![5-(furan-2-yl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)isoxazole-3-carboxamide](/img/structure/B2696813.png)
![5-[5-(Trifluoromethyl)pyridin-2-yl]-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2696814.png)
![N-[(3-methoxyphenyl)methyl]-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide](/img/structure/B2696815.png)
![5,5-Dimethyl-5H-thieno[3,2-b]pyran](/img/structure/B2696818.png)

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-phenylpropanamide](/img/structure/B2696820.png)

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2696822.png)

![4-{[(3-bromophenyl)methyl]sulfanyl}-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2696826.png)
